1-(3-methylphenyl)-1{H}-benzimidazol-5-amine

CYP130 Mycobacterium tuberculosis Binding cooperativity

1-(3-Methylphenyl)-1H-benzimidazol-5-amine (CAS 887407-37-6) is a member of the 1-arylbenzimidazole class, identified as a primary arylamine ligand for Mycobacterium tuberculosis cytochrome P450 130 (CYP130) through high-throughput screening. Unlike generic kinase-targeting benzimidazoles, its primary validated target is a mycobacterial P450 enzyme, and its binding mode has been resolved at 1.58 Å resolution by X-ray crystallography (PDB: 2WHF).

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
Cat. No. B8006855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylphenyl)-1{H}-benzimidazol-5-amine
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N.Cl
InChIInChI=1S/C14H13N3.ClH/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17;/h2-9H,15H2,1H3;1H
InChIKeyPDEVBWUNEPKMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-1H-benzimidazol-5-amine: A Structurally Characterized CYP130 Ligand for Anti-Tuberculosis Probe Development


1-(3-Methylphenyl)-1H-benzimidazol-5-amine (CAS 887407-37-6) is a member of the 1-arylbenzimidazole class, identified as a primary arylamine ligand for Mycobacterium tuberculosis cytochrome P450 130 (CYP130) through high-throughput screening [1]. Unlike generic kinase-targeting benzimidazoles, its primary validated target is a mycobacterial P450 enzyme, and its binding mode has been resolved at 1.58 Å resolution by X-ray crystallography (PDB: 2WHF) [2]. The compound features a 3-methyl substitution on the N1-phenyl ring and a 5-amino group on the benzimidazole core, a substitution pattern that profoundly influences its binding stoichiometry and cooperativity profile relative to structurally distinct heterocyclic arylamines [1].

Why Generic Benzimidazole Analogs Cannot Substitute for 1-(3-Methylphenyl)-1H-benzimidazol-5-amine in CYP130-Targeted Research


The CYP130 active site exhibits stringent architectural requirements for arylamine ligands, where both the primary arylamine group and the geometry of the hydrophobic scaffold dictate binding affinity and mode [1]. Within the heterocyclic arylamine chemical space evaluated against CYP130, 1-(3-methylphenyl)-1H-benzimidazol-5-amine (compound 4) displays a hyperbolic, non-cooperative binding isotherm, whereas the higher-affinity ligand compound 2 exhibits positive cooperativity (Hill coefficient = 1.83) [1]. This fundamental mechanistic distinction means that regardless of superficial chemical similarity, analogs with different core scaffolds or substitution patterns will produce divergent binding stoichiometries, cooperativity profiles, and target selectivity fingerprints. Substituting this compound for a generic benzimidazole without empirical CYP130 binding data would invalidate structure-activity relationship (SAR) interpretations and potentially introduce confounding polypharmacology in cellular M. tuberculosis assays.

Quantitative Comparative Evidence: 1-(3-Methylphenyl)-1H-benzimidazol-5-amine vs. Structurally Characterized CYP130 Ligands


CYP130 Binding Cooperativity: Non-Cooperative (Hill ~1.0) vs. Compound 2 Positive Cooperativity (Hill 1.83)

In CYP130 spectral titration assays, 1-(3-methylphenyl)-1H-benzimidazol-5-amine (compound 4) binds with a hyperbolic, non-cooperative isotherm (Hill coefficient ~1.0), whereas the structurally distinct heterocyclic arylamine compound 2 (5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione) exhibits positive cooperativity with a Hill coefficient of 1.83 [1]. This indicates that compound 4 binding at one active site does not facilitate binding at adjacent sites, in contrast to compound 2. Additionally, compound 2 forms a stable ferrous hexacoordinate complex upon reduction, while compound 4 undergoes partial denaturation, reflecting divergent heme iron coordination chemistry [1].

CYP130 Mycobacterium tuberculosis Binding cooperativity Hill coefficient Arylamine

CYP130 Binding Affinity (Kd): 32.6 µM vs. Compound 2 Kd of 1.08 µM

BindingDB-curated data from Podust et al. (2009) reports a Kd of 32.6 µM (32,600 nM) for 1-(3-methylphenyl)-1H-benzimidazol-5-amine (BDBM92570) against CYP130, compared to a Kd of 1.08 µM (1,080 nM) for compound 2 (BDBM92569) under the same binding assay conditions [1][2]. Both values fall within the low micromolar range and are comparable to the affinities of antifungal azole drugs econazole and clotrimazole for CYP130 [1]. The approximately 30-fold lower affinity of compound 4 versus compound 2 is attributed to differences in hydrophobic contact synergism beyond the primary arylamine–heme iron coordination [1].

CYP130 Binding affinity Kd Arylamine Mycobacterium tuberculosis

CYP130 Target Selectivity: No Cross-Reactivity with CYP142, CYP125, or CYP51 vs. Compound 2 Binds CYP142 with Higher Affinity

Specificity profiling across four M. tuberculosis P450 isoforms revealed that 1-(3-methylphenyl)-1H-benzimidazol-5-amine (compound 4) binds only to CYP130, with no significant binding detected to CYP142, CYP125, or CYP51 [1]. In contrast, compound 2 not only binds CYP130 but also exhibits higher affinity for CYP142 than for CYP130, demonstrating isoform promiscuity [1]. This selectivity profile positions compound 4 as an isoform-selective chemical probe for CYP130, whereas compound 2 is a dual CYP130/CYP142 ligand.

CYP130 Target selectivity CYP142 CYP125 CYP51 M. tuberculosis

Structural Resolution: 1.58 Å Crystal Structure (PDB 2WHF) vs. Compound 2 at 1.70 Å (PDB 2WH8) – Atomic-Level Binding Mode Revealed

A co-crystal structure of 1-(3-methylphenyl)-1H-benzimidazol-5-amine with CYP130 has been determined at 1.58 Å resolution (PDB: 2WHF), revealing that the compound binds via Fe-coordination of the 5-amino group to the heme iron and hydrogen bonding to the carbonyl oxygen of Gly243 [1][2]. Notably, two ligand molecules occupy the active site, with one coordinating the heme iron and the second occupying a peripheral pocket [1]. In comparison, the compound 2 co-crystal structure (PDB: 2WH8) was determined at a slightly lower resolution of 1.70 Å [1]. The higher resolution achieved for compound 4 enables more precise modeling of ligand–protein interactions for computational drug design.

X-ray crystallography PDB 2WHF CYP130 Binding mode Structural biology

High-Impact Application Scenarios for 1-(3-Methylphenyl)-1H-benzimidazol-5-amine Based on Quantitative Evidence


CYP130 Isoform-Selective Chemical Probe for M. tuberculosis Target Deconvolution

Use as a mono-selective CYP130 ligand in M. tuberculosis phenotypic screening cascades. Its exclusive binding to CYP130 (no cross-reactivity with CYP142, CYP125, or CYP51) [1] enables unambiguous attribution of pharmacological effects to CYP130 engagement, unlike the dual CYP130/CYP142 ligand compound 2. Pair with compound 2 as a specificity control to dissect CYP130-dependent vs. CYP142-dependent phenotypes.

Non-Cooperative Binding Standard for CYP130 Allostery Studies

Employ as a non-cooperative (Hill coefficient ≈ 1.0) reference ligand in CYP130 binding mechanism studies [1]. Its hyperbolic binding isotherm contrasts sharply with the positively cooperative binding of compound 2 (Hill coefficient = 1.83) and the antifungal azoles econazole/clotrimazole, making it an essential tool for investigating the structural determinants of CYP130 binding cooperativity.

High-Resolution Template for Structure-Based Drug Design Targeting Mycobacterial CYP130

Leverage the 1.58 Å co-crystal structure (PDB: 2WHF) [2] as a starting point for fragment-based or scaffold-hopping campaigns targeting the CYP130 active site. The observation of dual ligand occupancy [1] enables two-pronged optimization strategies: (a) improving heme-iron coordination affinity at the primary binding site, and (b) exploiting the peripheral pocket for auxiliary interactions to enhance overall binding energy.

SAR Anchor Point for 1-Arylbenzimidazole CYP130 Inhibitor Optimization

Use as the foundational SAR anchor in medicinal chemistry programs aimed at improving CYP130 affinity. Its Kd of 32.6 µM [1] establishes the baseline potency of the 1-(3-methylphenyl)-5-amino-benzimidazole scaffold, providing a quantifiable starting point for systematic substitution at the phenyl ring (meta vs. para vs. ortho), the benzimidazole 5-position, and the N1-aryl group to achieve target affinity improvements.

Quote Request

Request a Quote for 1-(3-methylphenyl)-1{H}-benzimidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.